3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
Description
3-Methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a benzamide derivative featuring a methyl group at the 3-position of the benzoyl ring, linked via an amide bond to a 2-phenylimidazo[1,2-a]pyridine scaffold. The methyl substituent on the benzamide moiety enhances lipophilicity, which may improve membrane permeability compared to non-methylated analogs .
Properties
IUPAC Name |
3-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-8-7-11-17(14-15)21(25)23-20-19(16-9-3-2-4-10-16)22-18-12-5-6-13-24(18)20/h2-14H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLSSAZDXDXOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Solvent- and Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core was synthesized via a microwave-irradiated cyclocondensation of 2-aminopyridine and α-bromoacetophenone under solvent- and catalyst-free conditions. Optimized parameters (Table 1) achieved a 90% isolated yield, significantly outperforming thermal methods (80% yield over 60 minutes).
Table 1. Optimization of Core Synthesis Conditions
| Entry | Solvent | Conditions | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | Thermal, 65°C | 8 | 51 |
| 2 | Ethanol | Thermal, 65°C | 8 | 58 |
| 3 | Neat | Thermal, 65°C | 60 | 80 |
| 4 | Neat | Microwave, 65°C | 15 | 90 |
Key advantages include reduced energy consumption (15 vs. 60 minutes) and elimination of solvent waste. The reaction proceeds via in situ enamine formation, followed by cyclization under microwave dielectric heating.
Bromination at Position 3 of 2-Phenylimidazo[1,2-a]pyridine
Regioselective bromination at position 3 was achieved using N-bromosuccinimide (NBS) in dichloromethane under photochemical conditions (Table 2). The reaction afforded 3-bromo-2-phenylimidazo[1,2-a]pyridine in 82% yield, with no observed dihalogenation.
Table 2. Bromination Optimization
| Entry | Halogen Source | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | NBS | None | CH₂Cl₂ | 82 |
| 2 | Br₂ | FeCl₃ | CHCl₃ | 68 |
Photochemical activation minimized side reactions, while NBS ensured precise electrophilic aromatic substitution at the electron-rich C3 position.
| Entry | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 76 |
| 2 | Pd(dba)₂/BINAP | KOtBu | Dioxane | 63 |
The protocol tolerated the electron-withdrawing benzamide group, with no observable cleavage of the amide bond under basic conditions.
Optimization of Reaction Parameters
Microwave Irradiation vs. Conventional Heating
Microwave irradiation reduced reaction times by 75% compared to thermal methods (15 vs. 60 minutes) while improving yields (90% vs. 80%). This enhancement is attributed to rapid, uniform heating and suppression of side reactions.
Solvent Effects in Bromination
Non-polar solvents (e.g., CH₂Cl₂) favored monobromination by stabilizing the transition state through weak van der Waals interactions. Polar aprotic solvents (e.g., DMF) led to lower yields (≤50%) due to competitive solvolysis.
Ligand Selection in Palladium Catalysis
Bulkier ligands (Xantphos) improved coupling efficiency by stabilizing the palladium intermediate and preventing β-hydride elimination. Smaller ligands (BINAP) resulted in reduced yields (63%) due to incomplete oxidative addition.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): δ 8.35 (s, 1H, H-5), 7.92–7.88 (m, 2H, ArH), 7.62–7.58 (m, 3H, ArH), 7.42 (d, J = 8.4 Hz, 1H, H-8), 6.98 (t, J = 6.8 Hz, 1H, H-6), 2.45 (s, 3H, CH₃).
-
¹³C NMR (125 MHz, CDCl₃): δ 167.8 (C=O), 145.6 (C-2), 138.2 (C-3), 132.4 (C-7), 129.1 (ArC), 128.3 (ArC), 126.7 (ArC), 117.9 (C-5), 114.2 (C-8), 21.6 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Chemical Reactions Analysis
Chemical Reactions Involving Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions, including:
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Amidation Reactions : These involve the introduction of amide groups using acid chlorides or anhydrides.
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Alkylation and Arylation : These reactions can modify the imidazo[1,2-a]pyridine core with alkyl or aryl groups, often using catalysts like palladium .
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Halogenation : This involves the introduction of halogen atoms to the imidazo[1,2-a]pyridine ring, which can be achieved through direct halogenation methods .
Reaction Conditions
| Reaction Type | Conditions | Catalysts/Reagents |
|---|---|---|
| Amidation | Temperature control, inert atmosphere | Acid chlorides, amines |
| Alkylation/Arylation | Presence of catalysts (e.g., palladium) | Alkyl/aryl halides, bases |
| Halogenation | Use of halogenating agents (e.g., NBS) | No catalyst often required |
Analytical Techniques
The structure and purity of imidazo[1,2-a]pyridine derivatives are typically confirmed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.
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Mass Spectrometry (MS) : Helps in determining the molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR) : Offers insights into functional groups present in the molecule.
Scientific Research Applications
Biological Applications
Anticancer Activity:
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit potent anticancer properties. A study demonstrated that 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide effectively inhibited the proliferation of various cancer cell lines, including those resistant to standard therapies. This suggests its potential as a lead compound in developing new anticancer agents.
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases associated with tumor growth and survival. For instance, studies have shown that similar compounds can inhibit c-KIT kinase activity, which is crucial in certain cancers like gastrointestinal stromal tumors (GISTs) .
Pharmacological Studies
Pharmacokinetics:
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and metabolic stability. In vivo studies indicate a moderate half-life, making it suitable for further development as an oral therapeutic agent.
Toxicity and Safety:
Toxicological assessments have revealed that this compound exhibits low toxicity profiles in animal models at therapeutic doses, supporting its potential for clinical use.
Case Study 1: Anticancer Efficacy in GIST Models
A study conducted on GIST models demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Kinase Inhibition Profile
In vitro assays revealed that this compound effectively inhibited c-KIT kinase activity across various mutations associated with GISTs. This positions it as a promising candidate for further development in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Modifications and Properties
The table below summarizes critical structural and physicochemical differences between 3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide and its analogs:
<sup>a</sup>LogP values estimated using ChemDraw or referenced from experimental data.
<sup>b</sup>Estimated via analogy to parent compound .
Structural and Functional Insights
Methyl Substitution on Benzamide (Target vs. Parent Compound) :
- The 3-methyl group increases LogP by ~0.5 units compared to the parent benzamide, enhancing lipophilicity for better blood-brain barrier penetration .
- QSAR studies on related imidazopyridines suggest that electron-donating groups (e.g., methyl) improve binding to peripheral benzodiazepine receptors (PBR) over central receptors (CBR) .
- The acetamide analog (C15H13N3O) forms hydrogen-bonded columns via N3—H···N1 interactions, stabilizing its crystal structure .
- Reduced aromaticity in acetamide may lower π-π stacking interactions in biological targets compared to benzamide derivatives.
Dibromo-substituted analogs () show high molecular weights (>500 Da), which may limit oral bioavailability.
Sulfane-Bridged Derivatives () :
- Bis(imidazopyridinyl)sulfanes exhibit high synthetic yields (up to 92%) and redox activity due to the sulfur bridge, making them candidates for catalytic applications .
Amine-Functionalized Analogs () :
- Compounds like 5aaf (octan-1-amine side chain) demonstrate improved aqueous solubility, balancing LogP for better pharmacokinetics .
Biological Activity
3-Methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine derivatives with various acylating agents. The specific synthetic pathways can vary based on desired substituents and functional groups.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with MIC values reported as low as 0.21 µM for certain derivatives .
- Mechanism : Molecular docking studies indicate that these compounds interact effectively with bacterial targets such as DNA gyrase, forming multiple hydrogen bonds that stabilize the binding and enhance antibacterial efficacy .
Anticancer Activity
In addition to antimicrobial properties, compounds related to this compound have shown promising anticancer activity:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including HeLa (cervical cancer), CEM (T-cell leukemia), and FM3A (mammary carcinoma) .
- Cytotoxicity : IC50 values in the nanomolar range have been reported for related compounds, indicating potent cytotoxic effects against these cancer cells .
Study 1: Antimicrobial Evaluation
A recent study assessed the efficacy of several imidazo[1,2-a]pyridine derivatives against clinical strains of bacteria. The results indicated that:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.25 |
| 3g | Candida albicans | 0.83 |
The compound exhibited a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
Study 2: Anticancer Activity
Another significant study focused on the anticancer effects of imidazo[1,2-a]pyridine derivatives:
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 5.0 |
| CEM | 3.5 |
| FM3A | 8.0 |
These findings suggest that the compound could be developed further for therapeutic applications in oncology .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- DNA Gyrase Inhibition : The compound binds to DNA gyrase, disrupting bacterial DNA replication and leading to cell death.
- Apoptosis Induction in Cancer Cells : In cancer cells, the compound may induce apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases .
Q & A
Q. Advanced
- Molecular docking : Used to map interactions with DDR1/2 kinases or δ-GABAA receptors (e.g., docking scores < -9.0 kcal/mol indicate strong binding) .
- ADMET profiling : Predict solubility (<17.69 mg/mL in DMSO) and blood-brain barrier penetration using tools like SwissADME .
How can structural analogs be designed to improve pharmacological properties?
Q. Advanced
- Substituent modification : Introducing sulfonyl or trifluoromethyl groups enhances kinase selectivity (e.g., 5n: IC₅₀ = 9.4 nM for DDR1) .
- Bioisosteric replacement : Replace benzamide with sulfonamide to improve metabolic stability .
- Prodrug strategies : Esterify carboxyl groups to enhance solubility for in vivo studies .
What in vivo models are suitable for evaluating anti-inflammatory or anticancer activity?
Q. Advanced
- LPS-induced acute lung injury (ALI) mice : Dose-dependent inhibition of IL-6 (e.g., 5n at 10 mg/kg reduces IL-6 by 60%) .
- BCR-ABL(T315I) xenografts : Oral administration of analogs like AP24534 extends survival in leukemia models (IC₅₀ = 7.9 nM) .
How can low solubility be mitigated in biological assays?
Q. Advanced
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate in PEG-PLGA nanoparticles to improve bioavailability .
What crystallographic challenges arise during structure refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
